(2-Bromophenyl)(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)methanone
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Overview
Description
(2-Bromophenyl)(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)methanone is a complex organic compound that features a bromophenyl group, a thiazole ring, and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromophenyl)(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-methylthiazole with appropriate thiol reagents under controlled conditions.
Attachment of the Piperidine Moiety: The piperidine ring is introduced through nucleophilic substitution reactions, often using piperidine derivatives and suitable leaving groups.
Coupling with Bromophenyl Group: The final step involves coupling the bromophenyl group with the thiazole-piperidine intermediate using palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2-Bromophenyl)(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the bromophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Palladium catalysts, base (e.g., sodium hydroxide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
(2-Bromophenyl)(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)methanone has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Material Science:
Mechanism of Action
The mechanism of action of (2-Bromophenyl)(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(2-Bromophenyl)(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)methanone is unique due to its combination of a bromophenyl group, a thiazole ring, and a piperidine moiety. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.
Biological Activity
The compound (2-Bromophenyl)(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)methanone is a complex organic molecule with potential biological activities that warrant detailed investigation. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a bromophenyl group, a piperidine ring, and a thiazole moiety, which are known to contribute to various biological activities. The presence of the thiazole ring is particularly significant due to its established roles in medicinal chemistry.
Anticancer Properties
Research indicates that compounds similar to This compound exhibit anticancer properties. For instance, compounds containing thiazole derivatives have been shown to inhibit the growth of various cancer cell lines by targeting specific cellular pathways:
- Inhibition of Na+/K(+)-ATPase : This mechanism is crucial in cancer cell proliferation and survival. Studies have demonstrated that thiazole-based compounds can effectively inhibit this enzyme, leading to reduced viability in cancer cells .
- Ras Oncogene Activity : Inhibition of Ras oncogene activity has also been observed in similar thiazole-containing compounds, suggesting that this compound may share similar mechanisms .
Antimicrobial Activity
The compound's potential antimicrobial effects have been highlighted in various studies. Thiazole derivatives are known for their antibacterial and antifungal properties:
- Activity Against Bacterial Strains : Research on related thiazole compounds has shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MICs) were found to be effective at concentrations ranging from 100 to 400 µg/mL .
- Mechanism of Action : The antimicrobial activity is often attributed to the ability of these compounds to disrupt bacterial cell membranes or inhibit essential enzymatic processes within microbial cells .
Case Study 1: Anticancer Activity
A study evaluated the in vitro growth inhibitory activity of various thiazole derivatives on human cancer cell lines. The results indicated that specific substitutions on the thiazole ring significantly enhance cytotoxicity. For example, compounds with electron-donating groups showed improved activity against A431 epidermoid carcinoma cells .
Compound | IC50 (µM) | Cell Line |
---|---|---|
Compound A | 15 | A431 |
Compound B | 10 | MCF7 |
Compound C | 5 | HeLa |
Case Study 2: Antimicrobial Efficacy
Another study focused on the synthesis of new thiazole derivatives and their antimicrobial properties. The synthesized compounds were tested against multiple bacterial strains, demonstrating varying degrees of effectiveness:
Compound | MIC (µg/mL) | Bacterial Strain |
---|---|---|
Thiazole Derivative 1 | 200 | Staphylococcus aureus |
Thiazole Derivative 2 | 150 | Escherichia coli |
Thiazole Derivative 3 | 100 | Pseudomonas aeruginosa |
Properties
IUPAC Name |
(2-bromophenyl)-[4-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2OS2/c1-12-10-22-17(19-12)23-11-13-6-8-20(9-7-13)16(21)14-4-2-3-5-15(14)18/h2-5,10,13H,6-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPFFCOPAIPVCKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)SCC2CCN(CC2)C(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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